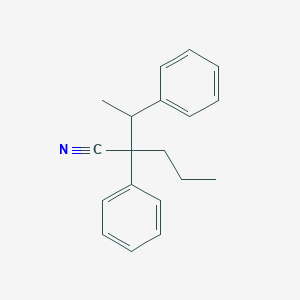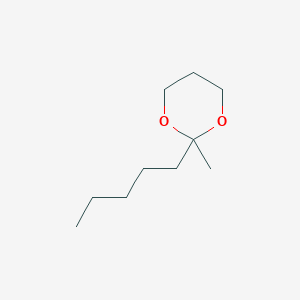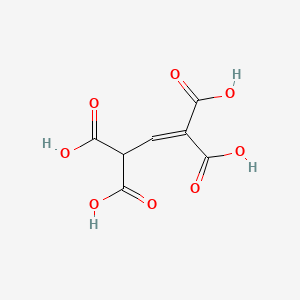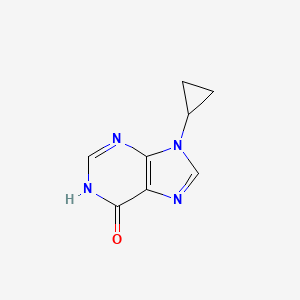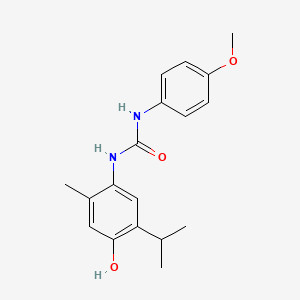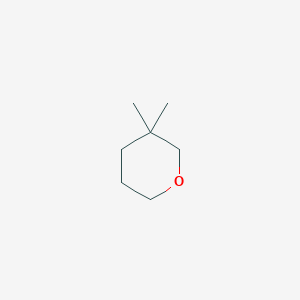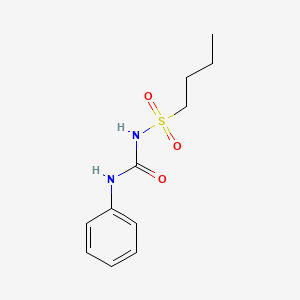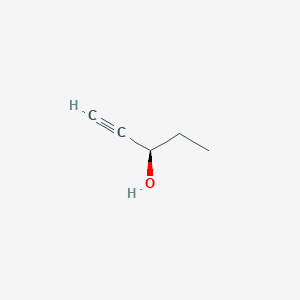
(3R)-pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-pent-1-yn-3-ol is an organic compound with the molecular formula C5H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a pentane chain, which also contains a triple bond between the first and second carbons. The (3R) designation indicates the specific spatial configuration of the molecule, which is important for its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-pent-1-yn-3-ol can be achieved through several methods. One common approach involves the use of chiral catalysts to induce the desired stereochemistry. For example, asymmetric hydrogenation of propargyl alcohol can be performed using a chiral rhodium catalyst to obtain this compound with high enantiomeric purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic processes. These processes often utilize chiral ligands and metal catalysts to ensure the selective formation of the (3R) enantiomer. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-pent-1-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen
Major Products
Oxidation: Pent-1-yn-3-one or pent-1-yn-3-al.
Reduction: Pent-1-en-3-ol or pentan-3-ol.
Substitution: 3-chloropent-1-yne or 3-bromopent-1-yne
Wissenschaftliche Forschungsanwendungen
(3R)-pent-1-yn-3-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Wirkmechanismus
The mechanism of action of (3R)-pent-1-yn-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The triple bond provides a site for further chemical modifications, allowing the compound to participate in various biochemical pathways. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-pent-1-yn-3-ol: The enantiomer of (3R)-pent-1-yn-3-ol, with opposite spatial configuration.
Pent-1-yn-3-ol: The racemic mixture containing both (3R) and (3S) enantiomers.
Pent-2-yn-1-ol: A structural isomer with the hydroxyl group on the first carbon and the triple bond between the second and third carbons
Uniqueness
This compound is unique due to its specific (3R) configuration, which imparts distinct chemical and biological properties. This enantiomer can exhibit different reactivity and interactions compared to its (3S) counterpart or the racemic mixture. The presence of both a hydroxyl group and a triple bond in the same molecule allows for versatile chemical transformations and applications .
Eigenschaften
CAS-Nummer |
3347-88-4 |
|---|---|
Molekularformel |
C5H8O |
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
(3R)-pent-1-yn-3-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3/t5-/m0/s1 |
InChI-Schlüssel |
LBSKEFWQPNVWTP-YFKPBYRVSA-N |
Isomerische SMILES |
CC[C@H](C#C)O |
Kanonische SMILES |
CCC(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



